Thiamphenicol
Overview
Description
Thiamphenicol, also known as thiophenicol and dextrosulphenidol, is an antibiotic . It is the methyl-sulfonyl analogue of chloramphenicol and has a similar spectrum of activity, but is 2.5 to 5 times as potent . Like chloramphenicol, it is insoluble in water, but highly soluble in lipids .
Synthesis Analysis
This compound is a semisynthetic derivative of chloramphenicol . New metal complexes of this compound with Zn (II), Cu (II), Ni (II), Co (II), and Fe (II) were synthesized and characterized using elemental analyses, infrared (IR), and proton nuclear magnetic resonance spectroscopy (1H-NMR) .Molecular Structure Analysis
This compound has a molecular formula of C12H15Cl2NO5S and a molar mass of 356.22 g/mol . The structure of this compound was determined by single crystal x-ray diffraction techniques .Chemical Reactions Analysis
New metal complexes of this compound with Zn (II), Cu (II), Ni (II), Co (II), and Fe (II) were synthesized and characterized . The IR spectra revealed coordination of the deprotonated ligand to the metal through one oxygen and the nitrogen atom of the amide group .Physical And Chemical Properties Analysis
This compound is insoluble in water, but highly soluble in lipids . It has a melting point of 164.3 to 166.3 °C .Scientific Research Applications
Biodegradation of Thiamphenicol : this compound can be biodegraded via microalgae such as Chlorella sp., indicating its potential for biological treatment and purification in environments contaminated by this compound (Song et al., 2019).
Synthesis and Antibiotic Activity : The efficient stereoselective total synthesis of this compound and its stereoisomers has been achieved, highlighting its significance as a widely used antibiotic against various pathogens (Perez et al., 2015).
Photodegradation in Different Water Constituents : Studies on the photodegradation of this compound in various water types under different light sources have been conducted to understand its environmental behavior and degradation pathways (Ge et al., 2009).
Effects on DNA and Mitochondrial Protein Synthesis : this compound, unlike chloramphenicol, has little effect on DNA synthesis, although both inhibit mitochondrial protein synthesis, which is relevant for understanding its cellular effects (Yunis et al., 1973).
Influence on Human Immune Functions : this compound has been shown to potentiate the host's immune defenses, particularly in enhancing the intracellular killing of Streptococcus pyogenes by human granulocytes, which supports its use in treating respiratory tract infections (Tullio et al., 2004).
Pharmacokinetics in Animals : Research on the pharmacokinetics of this compound in animals such as veal calves has provided insights into its absorption, distribution, metabolism, and excretion, which are crucial for its therapeutic use in veterinary medicine (Gamez et al., 1992).
Magnetic Microspheres for this compound Detection : The development of magnetic restricted access molecularly imprinted polymers for the specific recognition and extraction of this compound in complex samples like milk demonstrates its analytical applications (Zhang et al., 2021).
Clinical Efficacy and Safety : Recent clinical evidence has supported the efficacy and safety of this compound and its derivatives in treating respiratory tract infections, underscoring its continued therapeutic relevance (Grassi & Benedetto, 2002).
Mechanism of Action
Thiamphenicol inhibits protein synthesis in bacteria . It has a bacteriostatic action against a broad range of microorganisms . It reversibly binds to the 50S subunit of bacterial ribosome blocking the transpeptidation and inhibiting protein synthesis of susceptible bacteria, thus inhibiting cell growth .
Future Directions
Thiamphenicol has been widely used in animals and aquaculture, and its residues in the environment may bring potential risk for human health and ecosystems . A new type of magnetic restricted access molecularly imprinted polymer (RAM-MMIP) with specific recognition was prepared for the recognition of this compound in milk . This indicates that bacterial strain A. hydrophila HS01 is a new microbial resource for efficiently removing this compound, and may shed new insights in developing bioremediation approaches for this compound pollution .
properties
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVAEFIXJLOWRX-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021338 | |
Record name | Thiamphenicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320855 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
15318-45-3, 847-25-6 | |
Record name | Thiamphenicol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15318-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Racephenicol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000847256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiamphenicol [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015318453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiamphenicol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08621 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | thiamphenicol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiamphenicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiamphenicol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIAMPHENICOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLQ7571NPM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | RACEPHENICOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283383NO13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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